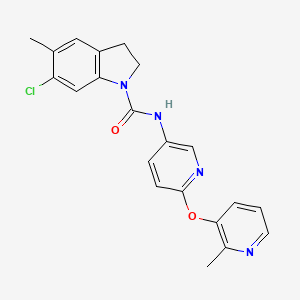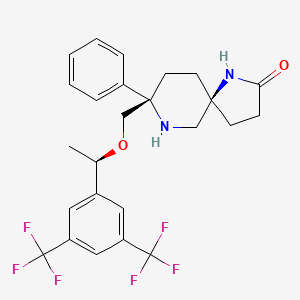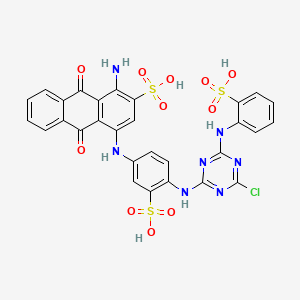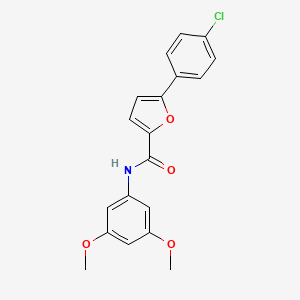
6-Chlor-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indolin-1-carboxamid-dihydrochlorid
Übersicht
Beschreibung
“6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride” is an organic molecular entity . It has a role as a receptor modulator . The compound has a CAS Number of 181632-25-7 and a linear formula of C21H21Cl3N4O2 . The molecular weight is 467.78 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This code provides a detailed description of the molecular structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.78 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antagonist des 5-HT2C-Rezeptors
SB 242084 ist ein Antagonist des 5-HT2C-Rezeptors . Er hat eine hohe Affinität für diesen Rezeptor (pKi = 9,0) und ist mindestens 100-fach selektiver gegenüber anderen 5-HT-, Dopamin- oder adrenergen Rezeptoren .
Angstlösende Wirkung
In vivo hat SB 242084 eine signifikante angstlösende Wirkung . Das bedeutet, dass er Angst reduzieren kann, ohne sedative, prokonvulsive oder hyperphagische Eigenschaften zu haben .
Steigerung der Wirksamkeit von Antidepressiva
Es wurde gezeigt, dass SB 242084 die Wirksamkeit der selektiven Serotonin-Wiederaufnahmehemmer (SSRI) -Klasse von Antidepressiva erhöht . Dies könnte möglicherweise zu effektiveren Behandlungen für Depressionen führen .
Reduzierung der Nebenwirkungen von Antidepressiva
Neben der Steigerung der Wirksamkeit von SSRIs kann SB 242084 auch deren Nebenwirkungen reduzieren . Dies könnte die Patientencompliance und die Gesamtergebnisse der Behandlung verbessern .
Stimulanz-artige Aktivität
In Tierstudien hat SB 242084 stimulanz-artige Aktivität gezeigt . Dies deutet darauf hin, dass es möglicherweise zur Behandlung von Erkrankungen wie ADHD eingesetzt werden könnte .
Verstärkende Effekte
SB 242084 hat in Tierstudien auch verstärkende Effekte gezeigt . Diese Effekte ähneln zwar denen von Kokain oder Amphetaminen, sind aber viel schwächer .
Neurotransmitter-Rezeptor-Wechselwirkungen
SB 242084 wurde in der Tierforschung ausgiebig verwendet, um Neurotransmitter-Rezeptor-Wechselwirkungen zu bewerten . Diese Forschung könnte zu einem besseren Verständnis führen, wie diese Wechselwirkungen verschiedene physiologische Prozesse beeinflussen .
Hirndurchlässig
SB 242084 ist hirndurchlässig . Das bedeutet, dass er die Blut-Hirn-Schranke überwinden und das zentrale Nervensystem direkt beeinflussen kann . Diese Eigenschaft ist entscheidend für seine potenzielle Verwendung bei der Behandlung von neurologischen und psychiatrischen Erkrankungen .
Safety and Hazards
The compound is labeled as an irritant . For safe handling, it’s recommended to follow standard laboratory safety procedures, including the use of personal protective equipment. For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound.
Wirkmechanismus
Target of Action
SB 242084 (hydrochloride) is a psychoactive drug and research chemical that acts as a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking the receptor’s activity . This blocking action prevents serotonin from binding to the receptors and activating them . As a result, it increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .
Biochemical Pathways
The primary biochemical pathway affected by SB 242084 (hydrochloride) is the serotonergic pathway . By blocking the 5-HT2C receptors, SB 242084 (hydrochloride) can alter the signaling of serotonin , a neurotransmitter that plays a key role in mood regulation . This can lead to changes in various downstream effects, including mood, appetite, and sleep .
Pharmacokinetics
This allows the compound to exert its effects directly on the central nervous system .
Result of Action
The blockade of 5-HT2C receptors by SB 242084 (hydrochloride) has several effects. It has been shown to have anxiolytic effects , reducing anxiety . It also enhances dopamine signaling in the limbic system . Furthermore, it has complex effects on the dopamine release produced by cocaine, increasing it in some brain regions but reducing it in others .
Eigenschaften
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNSEILNIPNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394600 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049747-87-6 | |
| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)


![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)



![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)

